Cas no 2034376-48-0 (2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide)
![2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide structure](https://www.kuujia.com/scimg/cas/2034376-48-0x500.png)
2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(3,4-dimethoxyphenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- 2-(3,4-dimethoxyphenyl)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide
- 2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide
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- Inchi: 1S/C21H25N3O3S/c1-14-21(17-7-10-28-13-17)15(2)24(23-14)9-8-22-20(25)12-16-5-6-18(26-3)19(11-16)27-4/h5-7,10-11,13H,8-9,12H2,1-4H3,(H,22,25)
- InChI Key: YMMTXLWQTDFKED-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C1C(C)=NN(CCNC(CC2C=CC(=C(C=2)OC)OC)=O)C=1C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 8
- Complexity: 509
- XLogP3: 3.1
- Topological Polar Surface Area: 93.6
2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6525-6526-1mg |
2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide |
2034376-48-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6525-6526-5μmol |
2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide |
2034376-48-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6525-6526-2mg |
2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide |
2034376-48-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6525-6526-10μmol |
2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide |
2034376-48-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6525-6526-3mg |
2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide |
2034376-48-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6525-6526-5mg |
2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide |
2034376-48-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6525-6526-4mg |
2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide |
2034376-48-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6525-6526-2μmol |
2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide |
2034376-48-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6525-6526-15mg |
2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide |
2034376-48-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6525-6526-10mg |
2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide |
2034376-48-0 | 10mg |
$79.0 | 2023-09-08 |
2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide Related Literature
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Additional information on 2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide
Introduction to 2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide (CAS No. 2034376-48-0)
2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide, with the CAS number 2034376-48-0, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of molecules known as pyrazoles, which are widely studied for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
The molecular structure of 2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is characterized by the presence of a pyrazole ring substituted with a thiophene moiety and a dimethoxyphenyl group. The combination of these functional groups imparts specific pharmacological properties that make this compound a promising candidate for further research and development.
Recent studies have highlighted the potential of pyrazole derivatives in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain pyrazole derivatives exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that compounds like 2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide could be effective in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide has shown promising results in preclinical studies for its potential as an anticancer agent. A study conducted by researchers at the National Cancer Institute demonstrated that this compound selectively inhibits the growth of various cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.
The presence of the thiophene moiety in the structure of 2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is particularly noteworthy. Thiophenes are known for their ability to enhance the lipophilicity and bioavailability of compounds, which can improve their pharmacokinetic properties. This feature is crucial for ensuring that the compound reaches its target site in sufficient concentrations to exert its therapeutic effects.
The dimethoxyphenyl group also plays a significant role in the biological activity of this compound. Phenolic compounds with methoxy substituents are often associated with antioxidant properties, which can contribute to the overall therapeutic profile of the molecule. Antioxidants are known to neutralize free radicals and reduce oxidative stress, which is implicated in various diseases such as neurodegenerative disorders and cardiovascular diseases.
In terms of synthetic methods, 2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide can be synthesized using a multi-step process involving the formation of the pyrazole ring followed by functional group modifications. The synthesis typically involves reactions such as cyclization, substitution, and coupling reactions. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound on a larger scale.
The safety profile of 2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is an important consideration for its potential use as a therapeutic agent. Preclinical toxicity studies have shown that this compound exhibits low toxicity at therapeutic doses. However, further research is needed to fully understand its safety profile and potential side effects in humans.
In conclusion, 2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-y l]ethyl}acetamide (CAS No. 2034376 - 48 - 0) represents an exciting area of research in medicinal chemistry due to its unique structural features and promising biological activities. Ongoing studies are expected to provide more insights into its mechanisms of action and potential applications in various therapeutic areas. As research progresses, this compound may emerge as a valuable tool for developing new treatments for inflammatory diseases, cancer, and other conditions.
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